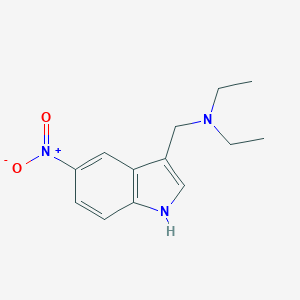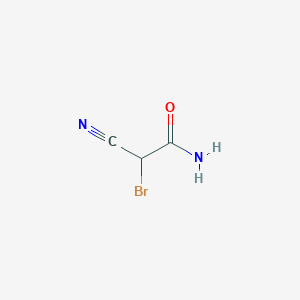
2-Bromo-2-cyanoacetamide
Overview
Description
2-Bromo-2-cyanoacetamide, also known as 2,2-dibromo-3-nitrilopropionamide (DBNPA), can be synthesized by reacting sodium bromide and cyanoacetamide . Its crystals are monoclinic and belong to the space group P21/n .
Synthesis Analysis
The synthesis of 2-Bromo-2-cyanoacetamide can be carried out by adding an equivalent of bromine to a suspension of 2-cyanoacetamide in benzene, a lower alkylbenzene, or a halogenated lower aliphatic hydrocarbon at 20-120 °C . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of 2-Bromo-2-cyanoacetamide is represented by the linear formula Br2C(CN)CONH2 . The compound’s molecular weight is 241.87 .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
2-Bromo-2-cyanoacetamide is a white, translucent crystal with a melting point of 122 to 125 °C . It has a molar mass of 241.870 g·mol −1 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Cyanoacetamides, including 2-Bromo-2-cyanoacetamide, are versatile precursors in the synthesis of a set of pharmacologically active organic compounds and agrochemicals . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Preparation of Five-Membered Heterocycles
The utility of these compounds as precursors is emphasized in the synthesis of five-membered heterocycles . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Preparation of Six-Membered Heterocycles
Similarly, these compounds are also used in the synthesis of six-membered heterocycles . The cyano and carbonyl groups of these compounds react efficiently with common bidentate reagents to afford a variety of heterocycles .
Synthesis of Fused Heterocycles
Cyanoacetamides are also used in the synthesis of fused heterocycles . The methylene group of these compounds can participate in a group of condensation and substitution reactions .
Synthesis of Biologically Active Compounds
The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N -aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Synthesis of Spiro Compounds
Cyanoacetamides are also used in the synthesis of spiro compounds . Stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N‐dimethylformamide followed by cycloalkylation with 1,2‐dibromoethane affords 2‐cyano‐2‐(1,3‐dithian‐2‐ylidene)‐N‐(6‐iodo‐2‐methyl‐4‐oxo‐quinazolin‐3(4H)‐yl)acetamide .
Mechanism of Action
Target of Action
2-Bromo-2-cyanoacetamide, also known as 2,2-Dibromo-2-cyanoacetamide (DBNPA), is primarily used as a biocide . Its primary targets are enzymes, particularly those containing functional –SH groups . These enzymes play crucial roles in various biochemical reactions within organisms.
Mode of Action
DBNPA acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidised S-S form . This action disrupts the normal functioning of the enzymes, thereby exerting its biocidal effect. DBNPA is a fast-acting biocide, exerting its biocidal action directly after its application .
Biochemical Pathways
The action of DBNPA affects multiple biochemical pathways due to its broad-spectrum biocidal activity. The exact pathways affected can vary depending on the specific organisms targeted. The primary mechanism involves the inactivation of enzymes, disrupting their associated biochemical pathways .
Pharmacokinetics
It’s known that dbnpa can be degraded via two pathways: hydrolysis and nucleophilic reaction . More research is needed to fully understand the ADME properties of DBNPA and their impact on its bioavailability.
Result of Action
The result of DBNPA’s action is the inactivation of enzymes, leading to the death of the organisms in which these enzymes function . This makes DBNPA effective as a biocide. The exact molecular and cellular effects can vary depending on the specific enzymes and organisms targeted.
Action Environment
The action, efficacy, and stability of DBNPA can be influenced by various environmental factors. For instance, DBNPA is known to quickly degrade when it comes into contact with sulfur-containing reducing species, light, or organic material . Therefore, the environment in which DBNPA is used can significantly impact its effectiveness as a biocide.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-2(1-5)3(6)7/h2H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBGMXMPOCXVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5050391 | |
| Record name | 2-Bromo-3-nitrilopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-cyanoacetamide | |
CAS RN |
1113-55-9 | |
| Record name | 2-Bromo-2-cyanoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-bromo-2-cyano- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3-nitrilopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOBROMO-3-NITRILOPROPIONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-2-CYANOACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/152RJL554H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




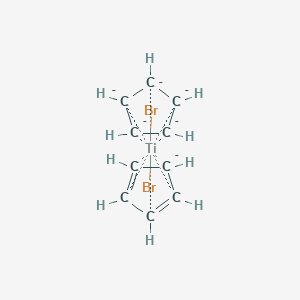
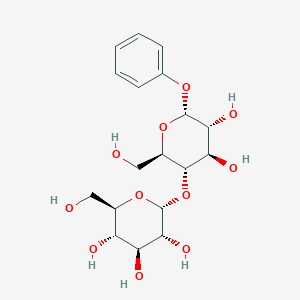

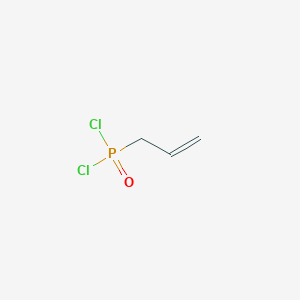
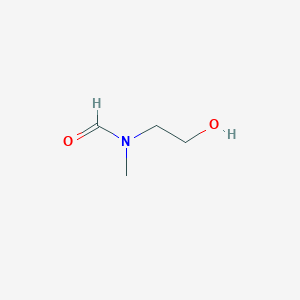


![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)




